Albiducin A

Antibacterial activity Gram-positive bacteria MIC comparison

Albiducin A (CAS 2222286-14-6) is a salicylaldehyde polyketide antibiotic isolated from the ash tree-associated saprotrophic fungus Hymenoscyphus albidus. The compound has the molecular formula C16H20O3 and is structurally characterized as 2,3-dihydroxy-6-[(1E,3E)-nona-1,3-dienyl]benzaldehyde.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
Cat. No. B15567726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbiducin A
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
InChIInChI=1S/C16H20O3/c1-2-3-4-5-6-7-8-9-13-10-11-15(18)16(19)14(13)12-17/h6-12,18-19H,2-5H2,1H3/b7-6+,9-8+
InChIKeyRFEBXOACIADDAU-BLHCBFLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Albiducin A Procurement Guide: Salicylaldehyde Polyketide Antibiotic with Dual Antimicrobial and Anticancer Activity


Albiducin A (CAS 2222286-14-6) is a salicylaldehyde polyketide antibiotic isolated from the ash tree-associated saprotrophic fungus Hymenoscyphus albidus [1]. The compound has the molecular formula C16H20O3 and is structurally characterized as 2,3-dihydroxy-6-[(1E,3E)-nona-1,3-dienyl]benzaldehyde [2]. Albiducin A exhibits both antibacterial activity against Gram-positive bacteria and antifungal activity against a panel of fungal strains, along with cytotoxic effects against mammalian cell lines including mouse fibroblasts (L929) and human cervical carcinoma cells (KB3-1) [1][3].

Why Albiducin A Cannot Be Substituted by Albiducin B or Other Salicylaldehyde Analogs


Generic substitution of Albiducin A with its closest structural analog Albiducin B, which differs only by the formal loss of one oxygen atom [1], would result in substantially different biological outcomes due to pronounced differences in both antimicrobial potency and cytotoxic selectivity. While both compounds belong to the same salicylaldehyde polyketide class, quantitative head-to-head data demonstrate that Albiducin A exhibits superior activity across nearly all tested bacterial and fungal strains [2]. Furthermore, Albiducin B lacks any detectable antifungal activity against the entire panel of fungi tested, whereas Albiducin A shows measurable inhibition across all fungal species evaluated [2]. In mammalian cell assays, the differential is even more pronounced: Albiducin A is approximately four-fold more cytotoxic than Albiducin B against mouse fibroblasts and over three-fold more potent against human cervical carcinoma cells [2]. These functional differences, stemming from a single oxygen atom substitution, preclude the interchangeable use of these structurally related compounds in research or industrial applications where consistent biological activity is required.

Albiducin A Quantitative Differentiation Evidence: Head-to-Head Comparisons with Albiducin B and Reference Antibiotics


Albiducin A vs. Albiducin B: Differential Antibacterial Potency Against Gram-Positive Pathogens

In direct head-to-head testing under identical experimental conditions, Albiducin A demonstrated four-fold higher potency against Bacillus subtilis DSM 10 (MIC 16.7 μg/mL) compared to Albiducin B (MIC 66.7 μg/mL). Against Staphylococcus aureus DSM 346, Albiducin A exhibited two-fold greater activity (MIC 33.3 μg/mL) relative to Albiducin B (MIC 66.7 μg/mL). However, both compounds showed substantially weaker activity compared to the reference antibiotic control, which displayed an MIC of 0.1 μg/mL against S. aureus [1].

Antibacterial activity Gram-positive bacteria MIC comparison Bacillus subtilis Staphylococcus aureus

Albiducin A Exhibits Antifungal Activity While Albiducin B Shows No Detectable Inhibition

Albiducin A demonstrated measurable antifungal activity against all five fungal strains tested, whereas Albiducin B showed no inhibitory activity (n.i.) against any of the same fungal panel. Against Rhodotorula glutinis DSM 10134, Albiducin A achieved an MIC of 16.7 μg/mL. Against Candida albicans DSM 1665, the MIC was 66.7 μg/mL. This represents a qualitative rather than merely quantitative difference, as Albiducin B exhibited no detectable antifungal activity whatsoever. However, both compounds were less potent than the reference antifungal controls, which showed MICs of 4.2 μg/mL (against C. albicans) and 1.0 μg/mL (against R. glutinis) [1].

Antifungal activity Candida albicans Rhodotorula glutinis Yeast inhibition Fungal susceptibility

Albiducin A Demonstrates 4-Fold Higher Cytotoxicity in Mammalian Fibroblasts Compared to Albiducin B

In head-to-head cytotoxicity testing against mouse fibroblast L929 cells (ACC 2), Albiducin A exhibited an IC50 of 6.1 μg/mL, which is approximately 4.1-fold more potent than Albiducin B (IC50 25.0 μg/mL). Both compounds were substantially less cytotoxic than the positive control (epothilone B, IC50 0.0008 μg/mL), indicating that the absolute cytotoxic potency of both albiducins is moderate [1]. The differential cytotoxicity suggests that the presence of the additional oxygen atom in Albiducin A confers enhanced interaction with mammalian cellular targets or altered membrane permeability.

Cytotoxicity IC50 L929 fibroblasts Mammalian cell toxicity Selectivity index

Albiducin A Exhibits 3.1-Fold Higher Activity Against Human Cervical Carcinoma Cells Compared to Albiducin B

In direct comparative testing against the human cervical carcinoma cell line KB3-1 (ACC 158), Albiducin A demonstrated an IC50 of 2.7 μg/mL, representing 3.1-fold greater potency than Albiducin B (IC50 8.5 μg/mL) [1]. The magnitude of this differential, while smaller than that observed in fibroblasts, remains substantial and indicates that the structural feature distinguishing Albiducin A from Albiducin B confers a consistent potency advantage across multiple mammalian cell types. No reference control data were reported for this specific cell line in the comparative dataset.

Anticancer activity Cervical carcinoma KB3-1 cells Cytotoxicity Cancer cell inhibition

Albiducin A Activity Profile: Gram-Positive Selective with No Gram-Negative Activity

Both Albiducin A and Albiducin B showed no inhibitory activity (n.i.) against Gram-negative bacteria (Escherichia coli DSM 1116, Pseudomonas aeruginosa PA14, Chromobacterium violaceum DSM 30191) and against Mycobacterium smegmatis ATCC 700084 at the concentrations tested. This Gram-positive-selective profile contrasts with reference antibiotics that showed activity across these species (e.g., MICs ranging from 0.4 to 2.1 μg/mL) [1]. The absence of Gram-negative activity is a class-level characteristic shared by both albiducins.

Antibacterial spectrum Gram-negative resistance Mycobacterium Escherichia coli Pseudomonas aeruginosa

Structural and Biosynthetic Origin Distinguishes Albiducin A from Confusable Albucidin

Albiducin A (salicylaldehyde polyketide from Hymenoscyphus albidus fungus) is structurally and biosynthetically distinct from albucidin (a nucleoside phytotoxin/herbicide from Streptomyces albus). Albiducin A has molecular formula C16H20O3 [1]; albucidin is an oxetane nucleoside produced by radical SAM enzymes [2]. The compounds have different CAS numbers, distinct producing organisms (fungus vs. bacterium), and unrelated biosynthetic gene clusters. Confusion between these similarly named but chemically unrelated compounds would result in entirely different biological activities.

Chemical structure differentiation Fungal metabolite Nucleoside phytotoxin Biosynthetic origin Streptomyces

Albiducin A Research Application Scenarios Based on Quantified Differentiation Evidence


Structure-Activity Relationship Studies of Salicylaldehyde Polyketides

Albiducin A and Albiducin B provide a matched pair of fungal polyketides differing by a single oxygen atom, making them ideal for structure-activity relationship (SAR) studies. Albiducin A demonstrates systematically higher potency: 4-fold greater antibacterial activity against B. subtilis (MIC 16.7 vs. 66.7 μg/mL), qualitative antifungal activity versus complete absence in Albiducin B, and 3- to 4-fold higher cytotoxicity in mammalian cells (L929 IC50 6.1 vs. 25.0 μg/mL; KB3-1 IC50 2.7 vs. 8.5 μg/mL) [1]. This matched pair enables investigation of how the additional oxygen atom modulates biological activity across bacterial, fungal, and mammalian targets.

Antifungal Discovery Screening Using Albiducin A as a Moderate-Potency Positive Control

Albiducin A demonstrates measurable antifungal activity across all five tested fungal strains (MIC range 16.7-66.7 μg/mL), whereas Albiducin B exhibits no detectable antifungal activity [1]. This qualitative differentiation positions Albiducin A as a moderate-potency positive control for antifungal screening assays targeting Candida albicans, Rhodotorula glutinis, Pichia anomala, Schizosaccharomyces pombe, and Mucor hiemalis. The compound's consistent but moderate activity (4- to 16-fold weaker than reference antifungals) provides a useful benchmark for distinguishing weak from strong antifungal candidates.

Dual Antimicrobial-Anticancer Compound Library Development

Albiducin A is one of relatively few fungal metabolites with reported activity in both antimicrobial and anticancer assays within a single study. Against Gram-positive bacteria, it achieves MICs of 16.7-33.3 μg/mL (B. subtilis, M. luteus, S. aureus); against fungi, MICs of 16.7-66.7 μg/mL across five species; and against cancer cells, IC50 values of 2.7-6.1 μg/mL (KB3-1, L929) [1]. This dual-activity profile, while moderate in absolute potency, makes Albiducin A a candidate for inclusion in natural product libraries focused on multi-target or polypharmacology research.

Fungal Secondary Metabolite Reference Standard for Hymenoscyphus-Derived Compounds

Albiducin A serves as a characterized secondary metabolite reference standard for researchers studying Hymenoscyphus albidus and related fungal species. As one of the few structurally elucidated metabolites from this organism, alongside albiducin B, Albiducin A provides a benchmark for metabolomics studies, comparative genomics of fungal secondary metabolite gene clusters, and investigations into the ecological role of fungal salicylaldehyde derivatives [2]. The compound's full structural characterization (C16H20O3, CAS 2222286-14-6) and established biological activity profile support its use as a reference standard in fungal natural product research.

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